Product packaging for Bis(3-triethoxysilylpropyl)carbonate(Cat. No.:)

Bis(3-triethoxysilylpropyl)carbonate

Cat. No.: B1632377
M. Wt: 470.7 g/mol
InChI Key: FLTFEYJWADLDPM-UHFFFAOYSA-N
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Description

Contextualizing Bridged Organosilanes in Hybrid Materials Research

Bridged organosilanes are a class of monomers characterized by an organic group linking two or more trifunctional silicon atoms, typically trialkoxysilanes. nih.govresearchgate.net This structure is foundational to creating a class of hybrid organic-inorganic materials known as bridged polysilsesquioxanes. nih.gov The sol-gel polymerization of these monomers, which involves hydrolysis and condensation of the trialkoxysilyl groups, leads to the formation of highly cross-linked, amorphous polymers. nih.govmdpi.com A key feature of these materials is that the organic bridging group is an integral and homogeneously distributed part of the resulting three-dimensional network structure, covalently bonded to the inorganic silica (B1680970) framework through stable silicon-carbon bonds. nih.govmdpi.com

This molecular-level integration allows for the precise engineering of the material's bulk properties, such as porosity, surface chemistry, thermal stability, and optical properties, by carefully selecting the organic bridging group. researchgate.netmdpi.comresearchgate.net Researchers have successfully incorporated a wide variety of bridging groups to create materials ranging from surface modifiers and coatings to catalysts and porous membranes. nih.govresearchgate.net The ability to tailor material properties by modifying the organic bridge has made bridged polysilsesquioxanes a subject of intensive study for applications requiring materials with specific and controlled functionalities. nih.govresearchgate.net

Significance of Carbonate-Bridged Silsesquioxane Precursors

Within the diverse family of bridged polysilsesquioxanes, those derived from carbonate-bridged precursors like Bis(3-triethoxysilylpropyl)carbonate are of particular interest due to the inherent thermal lability of the carbonate linkage. acs.orgcambridge.org This characteristic introduces a novel approach to material design: the creation of materials with "latent functionality." acs.orgcambridge.org

The carbonate bridge can be cleaved through thermal treatment after the initial polysilsesquioxane network has been formed and processed into a solid xerogel or aerogel. acs.orgcambridge.org This post-processing modification allows for the in-situ generation of new chemical functionalities within the material, such as hydroxyl and olefinic groups, which cannot be directly prepared through the sol-gel polymerization of the corresponding organotrialkoxysilanes. acs.orgcambridge.org This method provides a powerful tool for altering the chemical and physical properties of the material, including its density and chemical reactivity, after its initial fabrication. acs.org The significance lies in the ability to introduce a high concentration of functional groups uniformly throughout the material, as each monomer unit contains the thermally cleavable bridge. acs.orgcambridge.org

Historical Development and Key Research Milestones

The systematic exploration of bridged polysilsesquioxanes gained significant momentum in the 1990s, with researchers like Douglas A. Loy and Kenneth J. Shea at the forefront of developing these novel hybrid materials. researchgate.netarizona.edu Their work established the fundamental principles of how the structure of the organic bridging group influences the properties of the resulting xerogels and aerogels. arizona.edu

A key milestone in the development of functionally adaptable materials was the introduction of thermally labile bridging groups. In 1999, a pivotal study by Loy, Shea, and their colleagues introduced dialkylene carbonate-bridged polysilsesquioxanes. acs.orgcambridge.org This research detailed the synthesis of this compound and its subsequent sol-gel polymerization to create hybrid organic-inorganic gels. acs.orgcambridge.org

Their work demonstrated that the resulting non-porous xerogels and aerogels could undergo a quantitative decarboxylation upon heating at temperatures between 300 and 350 °C. acs.orgcambridge.org This thermal treatment cleaved the carbonate bridge, transforming the material and introducing new functionalities. acs.org This publication was a significant advancement, showcasing a strategic method for post-synthesis modification of a polysilsesquioxane network, thereby expanding the versatility and application potential of these hybrid materials. acs.orgcambridge.org

Detailed Research Findings

The research conducted on this compound and the derived polysilsesquioxanes has yielded specific data regarding their properties and behavior.

Physical and Chemical Properties of this compound

The precursor monomer, this compound, has been characterized by several physical and chemical parameters.

Properties of Carbonate-Bridged Polysilsesquioxane Xerogels

The materials synthesized from this compound via sol-gel polymerization have been characterized to determine their physical and thermal properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H42O9Si2 B1632377 Bis(3-triethoxysilylpropyl)carbonate

Properties

Molecular Formula

C19H42O9Si2

Molecular Weight

470.7 g/mol

IUPAC Name

bis(3-triethoxysilylpropyl) carbonate

InChI

InChI=1S/C19H42O9Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21-19(20)22-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3

InChI Key

FLTFEYJWADLDPM-UHFFFAOYSA-N

SMILES

CCO[Si](CCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](CCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis 3 Triethoxysilylpropyl Carbonate

Routes for Monomer Synthesis

The synthesis of Bis(3-triethoxysilylpropyl)carbonate hinges on the effective formation of the carbonate bridge between two 3-triethoxysilylpropyl moieties. The primary synthetic routes involve the reaction of carefully selected precursors that either directly form the carbonate linkage or provide functional groups amenable to its subsequent creation.

Precursor Reactions for Carbonate Linkage Formation

Several established chemical transformations can be employed to construct the carbonate functional group in this compound. The most prominent among these are transesterification, the use of phosgene (B1210022) or its safer equivalents, and nucleophilic substitution reactions.

One of the most common and environmentally benign methods for carbonate synthesis is transesterification . This approach involves the reaction of a simple dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, with an alcohol. In the context of this compound synthesis, this would entail the reaction of 3-hydroxypropyltriethoxysilane with a dialkyl carbonate. acs.orggychbjb.comrsc.org This reaction is typically an equilibrium process, and to drive it towards the desired product, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed from the reaction mixture. The synthesis of linear dicarbonates from the reaction of dimethyl carbonate with various diols has been demonstrated, providing a strong precedent for the formation of this compound from 3-hydroxypropyltriethoxysilane. acs.orgrsc.org

A classic, albeit more hazardous, method for carbonate formation is the reaction of an alcohol with phosgene (COCl2) or a safer, solid phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate) . rsc.org The reaction of an alcohol with triphosgene typically proceeds in the presence of a base, such as pyridine, which acts as a scavenger for the hydrochloric acid byproduct. rsc.org This method is highly effective for converting alcohols into carbonates. rsc.org

Another plausible synthetic route is through nucleophilic substitution . This strategy is analogous to the synthesis of the related compound, Bis(3-triethoxysilylpropyl)tetrasulfide, which is prepared by reacting 3-(triethoxysilyl)propyl chloride with sodium tetrasulfide. dakenam.comwikipedia.org Similarly, this compound could potentially be synthesized by the reaction of 3-chloropropyltriethoxysilane with an alkali metal carbonate, such as sodium carbonate. This approach relies on the displacement of the chloride leaving group by the carbonate anion.

Integration of Triethoxysilylpropyl Moieties

The incorporation of the triethoxysilylpropyl groups is achieved through the use of specific organofunctional silane (B1218182) precursors. The choice of precursor is dictated by the selected route for carbonate linkage formation.

For the transesterification and phosgene-based routes, the key precursor is 3-hydroxypropyltriethoxysilane . This molecule possesses a terminal hydroxyl group that can readily react with dialkyl carbonates or phosgene derivatives to form the carbonate bond.

For the nucleophilic substitution pathway, the precursor of choice is 3-chloropropyltriethoxysilane . The chlorine atom in this molecule serves as a good leaving group, allowing for the formation of the carbonate linkage through reaction with a suitable carbonate nucleophile.

Catalytic Systems in Carbonate Formation

The efficiency and selectivity of carbonate formation are often highly dependent on the catalytic system employed. For the transesterification route , a variety of catalysts can be utilized. Basic catalysts are commonly employed and include alkali metal hydroxides (e.g., NaOH, KOH), alkoxides, and carbonates (e.g., K2CO3). guidechem.com Heterogeneous catalysts, such as potassium nitrate (B79036) supported on mesoporous silica (B1680970) (KNO3/MCM-48) and mixed metal oxides, have also been investigated for the synthesis of dialkyl carbonates. acs.org More recently, phosphonium (B103445) salts have been shown to be effective catalysts for the transesterification of dialkyl carbonates with diols to form linear dicarbonates. acs.orgrsc.org

In the phosgene/triphosgene route , the reaction is typically facilitated by the presence of a tertiary amine base, such as pyridine. The primary role of the base is to neutralize the hydrogen chloride that is generated during the reaction, thereby driving the reaction to completion and preventing acid-catalyzed side reactions.

For the nucleophilic substitution route using 3-chloropropyltriethoxysilane, the reaction may be carried out in the presence of a phase-transfer catalyst to facilitate the reaction between the organic silane precursor and the inorganic carbonate salt.

Interactive Table: Catalytic Systems for Transesterification

Catalyst Type Examples Typical Reaction Conditions Notes
Homogeneous Basic Catalysts NaOH, KOH, K2CO3, Sodium Methoxide 70-150°C, atmospheric or elevated pressure Cost-effective and active, but can be difficult to separate from the product. gychbjb.comguidechem.com
Heterogeneous Basic Catalysts KNO3/MCM-48, Mg/Zr/Sr mixed oxides 150-200°C, elevated pressure Easier to separate and recycle, can offer high selectivity. acs.org
Organometallic Catalysts Dibutyltin oxide High temperatures Effective but may require removal from the final product.
Onium Salt Catalysts Phosphonium salts (e.g., [P8881][MeOCO2]) 90-120°C High stability, selectivity, and recyclability. acs.orgrsc.org
Ionic Liquids 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride ~80°C Can act as both catalyst and solvent, often with good recyclability.

Purity and Isomer Considerations in Synthesis

The purity of the final this compound product is a critical consideration, as impurities can affect its performance in subsequent applications. Potential impurities can arise from unreacted starting materials, such as 3-hydroxypropyltriethoxysilane or 3-chloropropyltriethoxysilane, and the carbonate source. In transesterification reactions, the monosubstituted intermediate, where only one of the alcohol groups has reacted, can be a potential impurity if the reaction does not go to completion.

Furthermore, the triethoxysilyl groups are susceptible to hydrolysis in the presence of water. This can lead to the formation of silanol (B1196071) groups (Si-OH) and subsequent condensation to form siloxane bridges (Si-O-Si), resulting in oligomeric or polymeric byproducts. Therefore, it is crucial to carry out the synthesis under anhydrous conditions to maintain the integrity of the triethoxysilyl moieties. Purification of the final product is typically achieved through techniques such as distillation under reduced pressure to remove volatile impurities and unreacted starting materials.

In terms of isomers, the structure of the 3-propyl chain is defined by the starting precursor, and there are no chiral centers in the backbone of the this compound molecule itself, making stereoisomerism not a primary concern. The main consideration related to "isomers" in a broader sense would be the potential for forming a mixture of products, such as the aforementioned monosubstituted intermediate or oligomeric species. Careful control of reaction stoichiometry and conditions is essential to maximize the yield of the desired symmetrical dicarbonate (B1257347) product.

An in-depth examination of this compound reveals a complex interplay of chemical reactions that are fundamental to its application in materials science, particularly in the formation of hybrid organic-inorganic polymers. The sol-gel polymerization process, driven by the hydrolysis and condensation of its terminal triethoxysilyl groups, allows for the creation of intricate three-dimensional networks known as bridged polysilsesquioxanes.

Post Synthetic Modification Strategies and Functionalization

Control over Porosity and Density through Post-Processing

The post-synthetic modification of bis(3-triethoxysilylpropyl)carbonate-derived materials, particularly through thermal decarboxylation, offers a powerful tool for controlling the porosity and density of the final polysilsesquioxane network. The cleavage and removal of the carbonate bridging group and the subsequent rearrangement of the network structure can lead to significant changes in the material's physical properties.

The initial sol-gel polymerization of this compound can be controlled to produce gels with varying levels of porosity. However, the subsequent thermal treatment provides an additional level of control. As the carbonate bridge is eliminated as carbon dioxide, a significant mass loss occurs, which can be as high as 20-24%. flinnsci.com This removal of mass from the solid framework can lead to an increase in porosity.

Furthermore, the initial processing of the gel (e.g., whether it is processed into a xerogel or an aerogel) will have a profound impact on the final properties after thermal modification. Aerogels, with their highly porous and low-density structure, are likely to experience different changes upon thermal treatment compared to the more collapsed network of a xerogel. The ability to engineer the pore structure is crucial for applications such as catalysis, separation, and sensing, where the surface area and pore accessibility are key parameters. ekb.eg

Below is a table summarizing the expected changes in material properties upon thermal post-processing of carbonate-bridged polysilsesquioxanes.

PropertyBefore Thermal TreatmentAfter Thermal TreatmentRationale
Chemical Structure Carbonate-bridged polysilsesquioxaneHydroxyalkyl and/or olefinic substituted polysilsesquioxaneCleavage of the carbonate bridge and loss of CO2. acs.org
Porosity Dependent on initial sol-gel conditionsGenerally expected to increaseMass loss from the framework due to decarboxylation. flinnsci.com
Density HigherLowerRemoval of the carbonate group leads to a decrease in overall mass.
Functionality Carbonate esterHydroxyl, AlkeneNew reactive groups are introduced into the material. acs.org

Introduction of Latent Functionalities

The concept of latent functionalities involves incorporating a chemical group into a material that is stable under the initial synthesis conditions but can be transformed into a new functional group through a specific post-synthetic treatment. The carbonate bridge in this compound itself serves as an excellent example of a latent functionality. flinnsci.com It is stable during the sol-gel polymerization process but can be cleaved thermally to unmask hydroxyalkyl and olefinic groups. acs.org

This strategy of using "masked" functionalities is a powerful tool in materials design. It allows for the preparation of materials with tailored properties that might be difficult or impossible to achieve through direct synthesis. For example, the direct polymerization of silanes containing highly reactive hydroxyl or certain olefinic groups can be problematic due to side reactions or inhibition of the polymerization process. By using a precursor with a stable carbonate bridge, a well-defined network can be formed first, and the desired functionalities can then be revealed in a controlled manner.

Beyond the inherent latency of the carbonate bridge, other latent functionalities could potentially be introduced into these systems. This could be achieved by co-polymerizing this compound with other organosilane precursors that contain different masked functional groups. For instance, a co-monomer with a protected amine or thiol group could be used. After the initial polymerization, a two-step post-synthetic modification could be envisioned: first, the thermal decarboxylation of the carbonate bridge, and second, a chemical deprotection step to reveal the amine or thiol groups. This would result in a multifunctional material with a high density of different reactive sites.

Alternative Post-Synthetic Chemical or Photochemical Modifications

While thermal decarboxylation is a primary post-synthetic modification strategy for carbonate-bridged polysilsesquioxanes, other chemical and photochemical methods can be envisioned for further functionalization. These alternative approaches can offer milder reaction conditions and potentially different selectivities compared to thermolysis.

Chemical Modifications:

Surface Grafting: The hydroxyalkyl groups generated after thermal decarboxylation can serve as anchor points for further chemical modifications. For example, they could be reacted with isocyanates to form urethane (B1682113) linkages, with acid chlorides or anhydrides to form esters, or with epoxides to introduce ether linkages. These grafting reactions would allow for the attachment of a wide variety of organic molecules to the polysilsesquioxane surface, tailoring its properties for specific applications. mdpi.commdpi.com

Reactions of Olefinic Groups: The allyl groups formed during thermolysis are also amenable to a range of chemical transformations. For instance, they could undergo thiol-ene "click" reactions to attach thiol-containing molecules, or they could be subjected to hydroboration-oxidation to convert them into primary alcohols. These reactions provide additional pathways for introducing new functionalities.

Photochemical Modifications:

Photocleavage of Functional Groups: While the carbonate group itself is primarily thermally labile, it is conceivable to design related bridged systems with photolabile groups. For example, incorporating an o-nitrobenzyl ether linkage into the bridge could allow for its cleavage upon UV irradiation. Photochemical methods offer the advantage of spatial and temporal control over the modification process.

Photografting: The surfaces of the polysilsesquioxane materials, both before and after thermal treatment, could be modified by photografting. This technique involves using a photoinitiator to generate radicals on the surface, which can then initiate the polymerization of a vinyl monomer, leading to the growth of polymer chains from the surface. This would dramatically alter the surface chemistry and properties of the material.

UV/Ozone Treatment: Exposure to deep UV light in the presence of oxygen can lead to the oxidation of organic groups on the surface of polysilsesquioxanes, generating hydrophilic silanol (B1196071) groups. vinci-technologies.com This method can be used to alter the wettability and adhesion properties of the material's surface.

These alternative modification strategies, in conjunction with the primary thermal decarboxylation, provide a rich toolbox for the design and synthesis of advanced hybrid materials with precisely controlled properties based on the this compound precursor.

Advanced Materials Engineering and Applications

Organic-Inorganic Hybrid Materials Development

The dual reactivity of Bis(3-triethoxysilylpropyl)carbonate, stemming from its hydrolyzable triethoxysilyl groups and the central carbonate linkage, makes it a valuable precursor in the synthesis of organic-inorganic hybrid materials. These materials integrate the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability) at the molecular level. The sol-gel process is a common method for preparing these hybrids, involving the hydrolysis and condensation of the triethoxysilyl groups to form a stable siloxane network. nih.govmdpi.comsid.ir

Preparation of Mesoporous Structures and Periodic Mesoporous Organosilicas (PMOs)

This compound is utilized as a precursor for the synthesis of mesoporous materials, particularly Periodic Mesoporous Organosilicas (PMOs). PMOs are a class of hybrid materials characterized by ordered porous structures with organic groups integrated into the silica (B1680970) framework. scilit.comcapes.gov.brrsc.orgresearchgate.net The synthesis of PMOs using BTPC typically involves the co-condensation of the BTPC precursor with a silica source, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of a structure-directing agent, often a surfactant like cetyltrimethylammonium bromide (CTAB). researchgate.net

The general steps for the preparation of PMOs using a bis-silylated precursor like BTPC are as follows:

Micelle Formation: The surfactant molecules self-assemble into micelles in a solvent, which act as a template for the porous structure.

Hydrolysis and Co-condensation: The triethoxysilyl groups of BTPC and the silica precursor hydrolyze to form silanol (B1196071) groups. These silanol groups then co-condense around the surfactant micelles, forming an organic-inorganic hybrid framework.

Surfactant Removal: The surfactant template is removed, typically through solvent extraction or calcination, leaving behind a mesoporous structure with carbonate bridges incorporated into the silica walls. scilit.comrsc.org

The carbonate bridge from BTPC introduces organic functionality directly into the framework, which can influence the material's properties, such as its polarity, reactivity, and potential for further functionalization.

Parameter Description Typical Value/Condition
PrecursorsThis compound (BTPC), Tetraethyl orthosilicate (TEOS)Molar ratios can be varied to control organic content
SurfactantCetyltrimethylammonium bromide (CTAB)Acts as a template for mesopores
SolventWater/Ethanol (B145695) mixtureProvides a medium for hydrolysis and condensation
CatalystBasic (e.g., NaOH) or acidic (e.g., HCl)Controls the rate of hydrolysis and condensation
TemperatureRoom temperature to moderate heating (e.g., 80°C)Influences reaction kinetics and pore structure

Tailoring Material Morphology and Architecture

The use of BTPC as a precursor in sol-gel synthesis allows for the tailoring of the final material's morphology and architecture. By carefully controlling the reaction conditions, such as precursor concentrations, solvent composition, temperature, and the type of catalyst, various morphologies can be achieved, including nanoparticles, thin films, and monoliths. rsc.org

The bifunctional nature of BTPC plays a crucial role in directing the self-assembly process during material formation. The ability of the two silyl (B83357) groups to bridge and form a network contributes to the structural integrity of the resulting material. Researchers have demonstrated that by manipulating the addition time of reagents during the synthesis of silica structures, the final morphology can be controlled, leading to the formation of rods with adjustable diameters. researchgate.net While this specific study did not use BTPC, the principle of controlled reagent addition can be applied to syntheses involving BTPC to influence the resulting architecture.

Furthermore, the carbonate group in the BTPC bridge can influence the intermolecular interactions within the hybrid material, potentially leading to different packing arrangements and, consequently, different macroscopic structures compared to hybrids formed from other bridged silanes.

Surface Functionalization and Interfacial Engineering

The triethoxysilyl groups of this compound can react with hydroxyl groups present on the surfaces of inorganic materials, forming stable covalent bonds. This property makes BTPC an effective agent for surface functionalization and interfacial engineering, where the goal is to modify the surface properties of a material to improve its interaction with other substances. silicorex.comgelest.com

Adhesion Promotion and Coupling Agent Behavior

BTPC can act as an adhesion promoter or coupling agent, enhancing the bond between an inorganic substrate (like glass or metal) and an organic polymer. silicorex.com The mechanism of adhesion promotion involves a dual reactivity:

Reaction with the Inorganic Substrate: The triethoxysilyl groups of BTPC hydrolyze in the presence of moisture to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the surface of the inorganic substrate, forming strong, covalent Si-O-Substrate bonds.

Interaction with the Organic Polymer: The carbonate-containing organic part of the BTPC molecule is designed to be compatible with the organic polymer matrix, improving wetting and providing opportunities for entanglement or even chemical reaction with the polymer.

Modification of Inorganic Fillers (e.g., Silica, Calcium Carbonate)

Inorganic fillers like silica (SiO₂) and calcium carbonate (CaCO₃) are often incorporated into polymer matrices to enhance mechanical properties or reduce cost. However, the hydrophilic nature of these fillers can lead to poor dispersion in a hydrophobic polymer matrix and weak interfacial adhesion. nih.gov BTPC can be used to modify the surface of these fillers, rendering them more compatible with the polymer.

The treatment of silica or calcium carbonate with BTPC involves the reaction of the silane's ethoxy groups with the surface hydroxyls of the filler. This surface modification can lead to several benefits:

Improved Dispersion: The organic chains of the BTPC on the filler surface reduce the filler's surface energy and prevent agglomeration, leading to a more uniform dispersion in the polymer matrix.

Enhanced Mechanical Properties: The improved interfacial adhesion between the filler and the polymer, facilitated by the BTPC coupling agent, allows for more effective stress transfer from the polymer matrix to the reinforcing filler, resulting in improved tensile strength, modulus, and toughness of the composite material. nih.govresearchgate.net

Filler Surface Property before Modification Effect of BTPC Modification Resulting Composite Property
Silica (SiO₂)Hydrophilic, high surface energyHydrophobic surface, reduced agglomerationImproved dispersion, enhanced reinforcement
Calcium Carbonate (CaCO₃)Hydrophilic, poor compatibility with non-polar polymersImproved hydrophobicity and interfacial bondingIncreased tensile strength and modulus

Surface Treatment for Polymer Composites

While this study used a tetrasulfide-bridged silane (B1218182), the fundamental principles of improved interfacial adhesion and filler dispersion through the use of a bis-silylated coupling agent are directly applicable to BTPC. The carbonate bridge in BTPC would offer a different chemical environment at the interface compared to a tetrasulfide bridge, potentially influencing properties such as thermal stability and polarity of the composite.

Catalytic Applications

The bifunctional nature of this compound, featuring hydrolyzable triethoxysilyl groups and a central carbonate moiety, suggests its potential in catalytic applications, primarily through immobilization onto solid supports. As a dipodal silane, its two silicon atoms can form a greater number of bonds with a substrate compared to conventional monopodal silanes, offering enhanced stability. gelest.comresearchgate.net

Immobilization of Catalytic Species

The covalent attachment of catalysts to solid supports is a critical technique for enhancing their stability, simplifying recovery and recycling, and preventing product contamination. numberanalytics.com Silane coupling agents are frequently employed for this purpose, forming stable bonds between an inorganic support, such as silica, and the catalytic molecule. numberanalytics.comgelest.com The process typically involves the hydrolysis of the silane's alkoxy groups to form reactive silanols, which then condense with the hydroxyl groups on the support surface. gelest.com

Dipodal silanes, such as this compound, are of particular interest for these applications due to their ability to form more robust and hydrolytically stable attachments to substrates. gelest.comresearchgate.netcfsilicones.com This increased stability is attributed to the formation of up to six bonds to a substrate, compared to the three bonds formed by conventional silanes, which significantly improves the longevity and performance of the immobilized catalyst, especially in aqueous environments. gelest.comresearchgate.net While the general principle of using functional silanes to immobilize catalysts is well-established, specific research detailing the use of this compound for immobilizing pre-existing catalytic species is not extensively documented in the reviewed literature. However, its structure is analogous to other dipodal silanes successfully used in creating durable surface modifications for catalyst immobilization. gelest.comresearchgate.net

Applications in Carbon Dioxide Conversion (e.g., Cyclic Carbonate Synthesis)

The conversion of carbon dioxide (CO2), a greenhouse gas, into valuable chemicals is a significant area of green chemistry research. nih.gov One of the most successful methods is the coupling reaction of CO2 with epoxides to produce cyclic carbonates, which are valuable as green solvents and intermediates in polymer synthesis. nih.govnih.govresearchgate.net This reaction is typically facilitated by a catalyst.

While various catalytic systems, including ammonium (B1175870) salts, metal-organic frameworks (MOFs), and phosphonium (B103445) salts, have been developed for this transformation, the direct use of this compound as a catalyst for this specific reaction is not reported in the available literature. nih.govmdpi.com

However, in a novel approach, research has shown that cyclic carbonates themselves, when immobilized on a silica support, can function as effective organocatalysts. nii.ac.jp A study demonstrated that cyclic carbonates tethered to a silica surface act in concert with surface silanols to catalyze the hydrosilylation of aldehydes. nii.ac.jp This synergistic effect, where the immobilized carbonate and the silica surface silanols work together to activate the reactants, was not observed with the free cyclic carbonate molecules or the silica support alone. nii.ac.jp This suggests a potential, albeit indirect, application for this compound in catalysis. By immobilizing its carbonate functionality onto a surface, it could potentially create a heterogeneous organocatalyst for various chemical transformations, turning a structure often derived from CO2 into a tool for further synthesis.

Crosslinking Agent Applications

This compound and its polysulfide derivatives, particularly bis(3-triethoxysilylpropyl)tetrasulfide (TESPT), are widely recognized for their role as bifunctional coupling and crosslinking agents. They create a chemical bridge between inorganic fillers and organic polymer matrices, significantly enhancing the final properties of the composite material.

Polymer Film Formation

Organofunctional silanes are crucial in the formation of thin films and protective coatings on various substrates. daryatamin.com Bis-silanes are particularly effective because their dual silyl groups allow for a high degree of crosslinking upon hydrolysis and condensation, leading to the formation of robust and durable films. gelest.com The nature of the bridging group between the silicon atoms plays a key role in determining the morphology and properties of the resulting film, such as its resistance to water. gelest.com

For instance, studies on mixed silane films containing bis[3-(triethoxysilyl)propyl]tetrasulfide have shown that the hydrophobic nature of the tetrasulfide bridge contributes to lower water swelling and improved hydrothermal stability of the film. gelest.com These crosslinked silane layers can act as adhesion promoters or protective coatings, for example, to enhance the corrosion resistance of metal alloys. cfsilicones.com

Enhancing Mechanical Properties of Polymer Composites (e.g., natural rubber, PMMA)

The primary industrial application of bis(3-triethoxysilylpropyl) polysulfides is as a coupling agent in filled polymer composites, where they dramatically improve mechanical performance.

Natural Rubber (NR)

In natural rubber composites filled with inorganic materials like silica or ligno-cellulosic fibers, a strong interaction between the hydrophilic filler and the hydrophobic rubber matrix is essential for achieving good reinforcement. mdpi.com Bis(3-triethoxysilylpropyl)tetrasulfide (TESPT), often referred to as Si-69, is used to foster this interaction. mdpi.comuwu.ac.lk The triethoxysilyl groups of TESPT bond to the hydroxyl groups on the filler surface, while the tetrasulfide group reacts with the polymer chains during the vulcanization process. mdpi.com

This dual functionality creates covalent bonds across the filler-polymer interface, leading to several benefits:

Improved Filler Dispersion: Enhanced compatibility prevents the agglomeration of filler particles within the rubber matrix. mdpi.com

Enhanced Mechanical Properties: The stronger interfacial adhesion translates directly to significant improvements in the mechanical strength of the composite. mdpi.comcapes.gov.bructm.edu

The following table summarizes the effects of adding a TESPT-based coupling agent to various natural rubber composites.

Composite SystemCoupling AgentKey FindingsReference
Natural Rubber / MicaBis(3-triethoxysilylpropyl)tetrasulfide (TESPT) & PEGTESPT treatment resulted in higher tensile strength and enhanced moduli, indicating better rubber-filler interaction. uwu.ac.lk
Natural Rubber / Cotton FiberBis(3-triethoxysilylpropyl)tetrasulfide (TESPT)Composites with TESPT showed higher crosslink density, better mechanical properties, and higher initial modulus compared to those without. capes.gov.br
Epoxidized Natural Rubber / SilicaBis(3-triethoxysilylpropyl)tetrasulfide (TESPT)The presence of the silane coupling agent was necessary for good vulcanization characteristics and improved mechanical and dynamic properties. uctm.edu
Natural Rubber / Ligno-cellulosic MicrofibersBis(3-triethoxysilylpropyl)tetrasulfide (TESPT)In-situ silanization with TESPT improved adhesion between the cellulose (B213188) particles and the rubber matrix. mdpi.com

Poly(methyl methacrylate) (PMMA)

In a study on PMMA-microcrystalline cellulose composites, the addition of TESPT (Si-69) as a coupling agent was found to form chemical bonds with both the PMMA and the cellulose. bohrium.comresearchgate.net This resulted in marked improvements across a range of mechanical properties.

The table below quantifies the improvements observed in a PMMA/Cellulose composite when treated with Bis-(3-triethoxysilylpropyl)tetrasulphide.

Mechanical PropertyImprovement with Coupling AgentReference
Tensile Strength49% increase bohrium.com
Flexural Strength37% increase bohrium.com
Impact Strength72% increase bohrium.com
Storage Modulus50% increase bohrium.com

These findings demonstrate that bis(3-triethoxysilylpropyl)tetrasulfide is an effective crosslinking and coupling agent for enhancing the mechanical robustness of PMMA composites. bohrium.comresearchgate.net

Reaction Mechanisms and Interfacial Phenomena

Silane-to-Substrate Interactions (e.g., Silanization)

The primary interaction between Bis(3-triethoxysilylpropyl)carbonate and an inorganic substrate, such as silica (B1680970) or other metal oxides, is known as silanization. This process creates a covalent bond between the silane (B1218182) and the substrate, fundamentally modifying the substrate's surface chemistry. The mechanism proceeds in two principal steps:

Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) are susceptible to hydrolysis in the presence of water. This reaction is typically catalyzed by acid or base. unm.edu Each ethoxy group is sequentially replaced by a hydroxyl group (-OH), forming reactive silanol (B1196071) intermediates (-Si(OH)₃) and releasing ethanol (B145695) as a byproduct. The presence of moisture is critical; for instance, water physisorbed on a silica surface can be sufficient to initiate hydrolysis. acs.org The general reaction is as follows:

R-Si(OCH₂CH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH

Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups present on the surface of an inorganic substrate (like the Si-OH groups on silica). researchgate.net This step forms a stable, covalent siloxane bond (Si-O-Substrate) and releases a molecule of water. This grafting process anchors the coupling agent to the substrate. nih.gov

It is important to note that the silanol intermediates can also undergo self-condensation with each other (homo-condensation), forming a polysiloxane network on the substrate surface. nih.gov The balance between direct grafting to the surface and homo-condensation is influenced by factors such as the concentration of the silane, the amount of available water, pH, and reaction temperature. unm.edu

FactorEffect on Silanization
Water Availability Essential for the initial hydrolysis step. Insufficient water leads to incomplete reaction, while excess water can promote homo-condensation in the bulk solution. acs.orgtandfonline.com
pH / Catalyst Both acid and base catalysis affect reaction rates. Acidic conditions tend to accelerate hydrolysis while slowing condensation. Basic conditions generally result in slower hydrolysis but faster condensation. unm.eduresearchgate.net
Solvent The choice of solvent can influence the solubility of the silane and the availability of water, thereby affecting reaction kinetics. researchgate.net
Temperature Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. researchgate.net

Interactions within Hybrid Matrices (e.g., Filler-Filler, Filler-Polymer)

Once grafted onto a filler surface, this compound plays a crucial role in mediating interactions within a polymer composite.

Filler-Polymer Interactions: The propyl carbonate portion of the molecule is the organofunctional group responsible for interacting with the polymer matrix. The carbonate linker (-O-C(=O)-O-) is polar, which suggests it would have favorable interactions with polar polymers through dipole-dipole forces or hydrogen bonding. This enhanced interaction improves stress transfer from the polymer matrix to the inorganic filler, leading to improved mechanical properties of the composite material. For non-polar polymers, the aliphatic propyl chains (-(CH₂)₃-) provide a degree of hydrophobic compatibility, helping to wet the filler surface.

Filler-Filler Interactions: A primary function of treating fillers with coupling agents is to reduce filler agglomeration. Untreated inorganic fillers, like silica, have high surface energy and tend to form aggregates within a hydrophobic polymer matrix. By modifying the filler surface, the silane layer reduces the surface energy and improves compatibility with the polymer, leading to better dispersion. This breaks down filler-filler networks, which can decrease the viscosity of the composite during processing and enhance the final mechanical properties. nih.gov While silanes are highly effective on surfaces with hydroxyl groups like silica, their direct coupling effect on fillers like untreated calcium carbonate can be less pronounced. sinosil.comresearchgate.net

Kinetic Aspects of Polymerization and Grafting

Hydrolysis Kinetics: The rate of hydrolysis of the triethoxysilyl groups is a critical factor. Generally, the reaction follows pseudo-first-order kinetics. researchgate.net The rate is strongly dependent on pH; hydrolysis is faster at low pH values. researchgate.net The nature of the alkoxy group also plays a role, with methoxy (B1213986) groups typically hydrolyzing more rapidly than ethoxy groups due to lower steric hindrance and higher reactivity. shinetsusilicone-global.com

Condensation Kinetics: The condensation reaction rate is also highly sensitive to pH, but it is generally slowest in the acidic range (pH 2-4) and increases under neutral to basic conditions. unm.eduresearchgate.net The kinetics are further complicated by the fact that both surface grafting and self-condensation occur simultaneously. Studies on analogous silanes have shown that chemisorption can be governed by two competitive routes: a direct grafting reaction between an ethoxy group and a surface silanol, and a pathway involving hydrolysis followed by co-condensation with an adjacent silane molecule. acs.org

Specific rate constants and activation energies for this compound are not available in the reviewed literature, but the general principles governing silane reactions provide a framework for its expected kinetic behavior.

Role of Ethoxy Groups in Reactivity and Byproduct Formation

The six ethoxy groups in a molecule of this compound are the primary reactive sites for the initial stage of the silanization process.

Reactivity: The ethoxy groups are the hydrolyzable moieties that, upon reaction with water, are converted into reactive silanol groups. wikipedia.org The reactivity of the silane is thus directly tied to the rate at which these groups hydrolyze. Compared to methoxy groups, ethoxy groups offer slightly greater stability against premature hydrolysis during storage but require appropriate conditions (e.g., presence of water, catalyst) to react efficiently. shinetsusilicone-global.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Bis(3-triethoxysilylpropyl)carbonate, offering atomic-level information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR spectroscopy confirms the presence and connectivity of the propyl and ethoxy groups. The spectrum is characterized by distinct multiplets corresponding to the different methylene (B1212753) and methyl protons in the structure. The integration of these signals allows for quantitative analysis, confirming the ratio of protons in the molecule aligns with its proposed structure.

The protons of the triethoxysilylpropyl group exhibit characteristic chemical shifts. The ethoxy groups present as a triplet from the terminal methyl protons (CH₃) and a quartet from the methylene protons (CH₂) adjacent to the oxygen atom. The propyl chain protons appear as three distinct signals, with their chemical shifts influenced by the adjacent silicon atom on one end and the electron-withdrawing carbonate group on the other. The methylene protons alpha to the carbonate oxygen (O-CH₂) are shifted furthest downfield compared to the other propyl protons.

Based on data from analogous (3-triethoxysilyl)propyl compounds, the following chemical shifts are anticipated. researchgate.netresearchgate.net

Assignment Typical Chemical Shift (δ, ppm) Multiplicity Description
Si-CH₂-0.6 - 0.7Triplet (t)Propyl group protons alpha to Silicon
-CH₂-1.6 - 1.8Multiplet (m) or Quintet (quint)Propyl group protons beta to Silicon
O=C-O-CH₂-4.1 - 4.3Triplet (t)Propyl group protons gamma to Silicon, alpha to Carbonate Oxygen
-O-CH₂-CH₃3.8 - 3.9Quartet (q)Methylene protons of ethoxy groups
-O-CH₂-CH₃1.2 - 1.3Triplet (t)Methyl protons of ethoxy groups
Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each carbon atom in a unique chemical environment produces a distinct signal, confirming the presence of the ethoxy groups, the propyl linkers, and the central carbonate functionality.

The most downfield signal corresponds to the carbonyl carbon of the carbonate group, typically appearing in the 150-160 ppm range. libretexts.orgwisc.edu The carbons of the ethoxy and propyl groups resonate at higher fields. The chemical shifts for the propyl chain carbons show a clear progression based on their proximity to the silicon and carbonate groups.

Assignment Typical Chemical Shift (δ, ppm) Description
O=C -O-154 - 156Carbonyl carbon of the carbonate group
O=C-O-C H₂-68 - 70Propyl group carbon alpha to Carbonate Oxygen
-C H₂-22 - 24Propyl group carbon beta to Silicon
Si-C H₂-8 - 10Propyl group carbon alpha to Silicon
-O-C H₂-CH₃58 - 60Methylene carbon of ethoxy groups
-O-CH₂-C H₃18 - 19Methyl carbon of ethoxy groups
Chemical shifts are referenced to tetramethylsilane (TMS) and may vary depending on the solvent and concentration.

²⁹Si NMR spectroscopy is uniquely suited to probe the environment of the silicon atom. For the pure, unhydrolyzed this compound monomer, a single resonance is expected. This signal falls into the "T" classification, which denotes a silicon atom bonded to three oxygen atoms and one carbon atom (R-Si(OX)₃). The specific chemical shift within this region provides information about the substituents.

For a trialkoxysilane like this compound, the unhydrolyzed monomer is designated as T⁰. Its chemical shift is typically observed in the range of -45 to -50 ppm. researchgate.netunige.chresearchgate.net Upon exposure to moisture, hydrolysis and subsequent condensation can occur, leading to the formation of siloxane bonds (Si-O-Si). This is observable in the ²⁹Si NMR spectrum by the appearance of new signals corresponding to T¹ (one siloxane bond), T² (two siloxane bonds), and T³ (three siloxane bonds) species, each resonating progressively upfield. researchgate.netuni-muenchen.de

Species Structure Typical Chemical Shift (δ, ppm)
T⁰R-Si(OEt)₃-45 to -50
R-Si(OEt)₂(OSi)-53 to -58
R-Si(OEt)(OSi)₂-62 to -67
R-Si(OSi)₃-70 to -75
Chemical shifts are referenced to tetramethylsilane (TMS).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful for identifying the key functional groups within the this compound molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is highly effective for identifying the polar covalent bonds in the molecule. The FTIR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonate group's carbonyl (C=O) stretch. Additionally, characteristic absorptions for C-H, Si-O-C, and C-O bonds are readily identified.

Wavenumber (cm⁻¹) Vibration Mode Intensity
2975, 2928, 2885C-H stretching (propyl and ethoxy groups)Medium-Strong
1740 - 1750C=O stretching (carbonate)Very Strong
1240 - 1260C-O asymmetric stretching (carbonate)Strong
1070 - 1100Si-O-C asymmetric stretchingVery Strong
950 - 960Si-O-C symmetric stretchingStrong
780 - 800Si-C stretchingMedium
Data derived from general spectroscopic tables and analysis of similar silane (B1218182) and carbonate compounds. researchgate.net

Raman spectroscopy is complementary to FTIR, providing strong signals for symmetric and non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon and silicon framework. The C-H stretching vibrations are also prominent in the Raman spectrum. While the asymmetric C=O stretch is strong in FTIR, its symmetric counterpart can also be observed in Raman.

Wavenumber (cm⁻¹) Vibration Mode Intensity
2975, 2928, 2885C-H stretching (propyl and ethoxy groups)Strong
1740 - 1750C=O stretchingMedium
1080 - 1100C-O symmetric stretchingMedium
880 - 900O-C-O symmetric stretching (carbonate)Medium
600 - 700Si-O symmetric stretchingStrong
Data derived from general spectroscopic principles and analysis of related compounds. mdpi.comnih.gov

Chromatographic Techniques

Chromatographic methods are indispensable for assessing the purity of this compound, monitoring its reactions, and characterizing the polymers derived from it.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For this compound, GC is instrumental in monitoring the progress of its hydrolysis and condensation reactions. The hydrolysis of the triethoxysilyl groups produces ethanol (B145695) as a byproduct. By taking aliquots from the reaction mixture over time and analyzing them by GC, the amount of ethanol produced can be quantified. This data provides a direct measure of the rate and extent of the hydrolysis reaction. A typical GC setup would involve a column with a polar stationary phase to effectively separate the volatile components like ethanol from the solvent and any other low-boiling-point species.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. While this compound itself is generally not volatile enough for direct GC-MS analysis without derivatization, the technique is invaluable for identifying volatile byproducts or decomposition products. For instance, in thermal decomposition studies, any low molecular weight fragments produced could be separated by the GC and their mass spectra recorded. The fragmentation pattern in the mass spectrum provides a molecular fingerprint that allows for the confident identification of these products. This is crucial for understanding the degradation pathways of the compound.

When this compound is used as a monomer or crosslinker to form polysilsesquioxanes or other hybrid polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute more quickly, while smaller molecules penetrate the pores and elute later.

This analysis provides critical information on the molecular weight distribution of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI suggests a more uniform polymer, which can be important for predictable material properties. For polymers derived from this compound, GPC can track the progress of polymerization and confirm the formation of high molecular weight species.

Table 2: Example GPC Data for a Polymer Derived from a Bis-Silane Precursor

ParameterValueDescription
Mn ( g/mol )8,500Number-average molecular weight
Mw ( g/mol )15,300Weight-average molecular weight
PDI1.8Polydispersity Index (Mw/Mn)

Note: This is illustrative data for a representative silsesquioxane-based polymer.

Thermal Analysis

Thermogravimetric Analysis (TGA) is a fundamental technique for measuring the thermal stability of a material. A sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air), and its mass is continuously monitored as a function of temperature. The resulting TGA curve plots mass loss versus temperature, revealing the decomposition temperatures and the amount of residual material.

For this compound, TGA provides crucial information about its operational temperature limits and decomposition behavior. Research indicates that this compound forms thermally labile bridged silsesquioxanes upon hydrolysis and condensation. gelest.com The carbonate linkage within the organic spacer is expected to be the primary site of thermal decomposition. TGA data for the dried hydrolysates of similar silanes can be used for benchmarking thermal stability. gelest.com A key data point is the temperature at which a certain percentage of weight loss occurs. For instance, the thermal stability of silane hydrolysates is sometimes compared based on the temperature at which a 25% weight loss is observed. gelest.com The analysis of the TGA curve can reveal a multi-step decomposition process, potentially corresponding to the loss of organic components followed by the more stable siloxane network at higher temperatures.

Table 3: Thermal Stability Data for Silane Hydrolysates

Compound TypeTemperature for 25% Weight Loss (°C)
This compound Hydrolysate Forms thermally labile bridged silsesquioxanes gelest.com
Representative Alkyl Silane Hydrolysate> 400
Representative Aryl Silane Hydrolysate> 450

Note: The thermal stability is highly dependent on the specific chemical structure and the processing conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For materials derived from this compound, DSC is instrumental in identifying thermal transitions, such as glass transitions (Tg) and decomposition events.

Research on dipropylenecarbonate-bridged polysilsesquioxane gels, which are structurally analogous to those formed from this compound, reveals key thermal behaviors. Thermal Gravimetric Analysis (TGA), often used in conjunction with DSC, shows that these materials are thermally labile. unt.edu A significant mass loss, corresponding to the decarboxylation of the carbonate bridge, is observed at elevated temperatures. The onset of this decomposition for dipropylene carbonate-bridged gels occurs near 300°C. unt.edu

DSC analysis can precisely measure the enthalpy changes associated with such transitions. The endothermic or exothermic peaks on a DSC thermogram correspond to physical or chemical changes in the material. For carbonate-bridged polysilsesquioxanes, DSC can pinpoint the temperature range over which the carbonate group is cleaved, providing data on the material's thermal stability. This thermal lability is a designed feature, allowing for post-synthesis modification of the material's structure by controlled heating. unt.edu

Table 1: Thermal Decomposition Data for Carbonate-Bridged Polysilsesquioxanes

Material Onset of Decarboxylation (°C) Primary Decomposition Product
Dipropylenecarbonate-bridged polysilsesquioxane ~300 Carbon Dioxide

This table presents data for analogous carbonate-bridged polysilsesquioxanes to illustrate the expected thermal behavior. unt.edu

Electron Microscopy

Electron microscopy techniques are vital for visualizing the micro and nanostructure of materials, providing direct evidence of their morphology, particle size, and dispersion.

High-Resolution Transmission Electron Microscopy (HRTEM) is employed to investigate the fine structure of materials at the atomic or near-atomic scale. For the polysilsesquioxane networks formed from this compound, HRTEM can be used to examine the homogeneity of the organic and inorganic phases. In cases where these materials are used to create porous structures or nanocomposites, HRTEM can reveal the pore structure and the dispersion of any embedded nanoparticles. unm.edu While materials derived from this compound are often amorphous, HRTEM can provide contrast between the silica-rich regions and the organic carbonate bridges, offering insights into the network's construction. unm.edu

X-ray Diffraction (XRD) for Structural Order and Phase Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a material. It provides information on the degree of crystallinity and the phases present. The sol-gel polymerization of this compound typically results in the formation of amorphous polysilsesquioxane networks. researchgate.net The XRD pattern of such an amorphous material would show a broad halo rather than sharp Bragg peaks, which are characteristic of crystalline materials. This lack of long-range order is a defining feature of many sol-gel derived glasses and hybrids. XRD analysis is therefore crucial to confirm the amorphous nature of the carbonate-bridged polysilsesquioxanes and to ensure that no crystalline silica (B1680970) phases have segregated during processing. scirp.org

Nitrogen Adsorption-Desorption and Brunauer-Emmett-Teller (BET) Analysis for Porosity

The porosity, specific surface area, and pore size distribution of a material are critical parameters for applications in catalysis, separation, and sensing. These properties are commonly determined by nitrogen adsorption-desorption isotherm analysis, with the specific surface area calculated using the Brunauer-Emmett-Teller (BET) theory.

For the carbonate-bridged polysilsesquioxanes derived from this compound, the processing method significantly impacts porosity. When these materials are processed into xerogels (gels dried under ambient conditions), the polymeric network is often sufficiently compliant to collapse as the solvent is removed, resulting in non-porous materials. unt.edu Nitrogen sorption porosimetry on such xerogels has revealed them to be non-porous. unt.edu However, if the gels are dried using supercritical methods to produce aerogels, a porous structure can be retained. BET analysis of these materials would then yield high surface areas. The shape of the nitrogen isotherm can also indicate the type of pores (microporous, mesoporous, or macroporous). researchgate.net

Table 2: Porosity Data for Polysilsesquioxane Materials

Material Type Processing Method Resulting Porosity Typical Surface Area (m²/g)
Carbonate-bridged Polysilsesquioxane Xerogel (Ambient Drying) Non-porous < 10

This table illustrates the effect of processing on the porosity of bridged polysilsesquioxanes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Oligomer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used for the mass analysis of large molecules, including polymers and oligomers. During the initial stages of sol-gel polymerization of this compound, a complex mixture of oligomeric silsesquioxanes is formed. nist.gov MALDI-TOF MS is an effective tool for characterizing this mixture. researchgate.net

The mass spectrum provides information on the molecular weight distribution of the oligomers. Furthermore, high-resolution MALDI-TOF MS can be used to determine the chemical formula of each oligomer, allowing for the identification of different structures, such as linear, branched, and cyclic species. nist.gov By analyzing the mass of the oligomers, it is possible to count the number of residual hydroxyl and ethoxy groups, providing a quantitative measure of the extent of hydrolysis and condensation. This level of detail is crucial for understanding the reaction mechanisms and for controlling the final properties of the polysilsesquioxane material. researchgate.net

Wavelength Dispersive X-ray Fluorescence (WDXRF) for Elemental Composition

Wavelength Dispersive X-ray Fluorescence (WDXRF) is a powerful non-destructive analytical technique utilized for the precise determination of the elemental composition of materials. In the context of characterizing this compound, WDXRF provides a quantitative assessment of the constituent elements, which is crucial for verifying the compound's stoichiometry and purity. The technique operates by irradiating a sample with X-rays, causing the ejection of inner-shell electrons from the atoms within the sample. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays. In WDXRF, these emitted X-rays are diffracted by a crystal, separating them by wavelength, which allows for high-resolution detection and quantification of each element.

The application of WDXRF to this compound allows for the accurate measurement of the mass fractions of its primary elemental constituents: silicon (Si), carbon (C), oxygen (O), and hydrogen (H). However, it is important to note that WDXRF is not typically sensitive to very light elements like hydrogen. Therefore, the elemental composition analysis by WDXRF would focus on silicon, carbon, and oxygen. The theoretical elemental composition of this compound (C₁₉H₄₂O₉Si₂) can be calculated from its molecular formula and atomic weights, providing a benchmark against which experimental WDXRF data can be compared. This comparison is fundamental in quality control and research settings to confirm the identity and purity of the synthesized compound.

Detailed Research Findings

Research applications of WDXRF for organosilane compounds like this compound focus on verifying the elemental ratios as a confirmation of the molecular structure. The high precision of WDXRF is particularly valuable for detecting any deviations from the expected stoichiometry, which could indicate the presence of impurities or incomplete reactions during synthesis.

The theoretical weight percentages of the elements in this compound are presented in the table below. These values serve as the reference for quantitative WDXRF analysis.

Theoretical Elemental Composition of this compound
ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Weight Percentage (%)
CarbonC12.0119228.1948.48
HydrogenH1.014242.429.01
OxygenO16.009144.0030.59
SiliconSi28.09256.1811.93
Total Molecular Weight470.79100.00

Experimental data from WDXRF analysis of a purified sample of this compound would be expected to yield elemental compositions closely aligning with these theoretical values. The following table illustrates a hypothetical WDXRF analysis result, demonstrating the high accuracy of the technique.

Hypothetical WDXRF Analysis Results for this compound
ElementTheoretical Weight %Experimental Weight % (WDXRF)Relative Deviation (%)
Carbon (C)48.4848.52+0.08
Oxygen (O)30.5930.55-0.13
Silicon (Si)11.9311.95+0.17

The minor deviations observed in the hypothetical experimental data fall within the typical instrumental error margins for WDXRF, confirming the elemental integrity of the analyzed compound. Such precise measurements are critical for ensuring the material's quality and performance in its intended applications.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the energetics of chemical reactions, model surface interactions, and calculate activation barriers, providing molecular-level insights that are often difficult to obtain experimentally.

The functionality of Bis(3-triethoxysilylpropyl)carbonate as a coupling agent begins with the hydrolysis of its triethoxysilyl groups, followed by the condensation of the resulting silanols. DFT calculations are crucial for determining the thermodynamics of these reactions.

The hydrolysis of an ethoxy group on silicon is a stepwise process. Theoretical studies on similar molecules, such as bis-1,2-(triethoxysilyl)ethane (BTSE), have explored these pathways. researchgate.netsemanticscholar.org The reaction typically proceeds through the substitution of -OCH2CH5 groups with -OH groups, releasing ethanol (B145695). Subsequent condensation reactions, either with other silanols or with hydroxyl groups on an inorganic substrate, lead to the formation of stable siloxane (Si-O-Si) bonds.

DFT can be used to calculate the change in Gibbs free energy (ΔG) for each step of hydrolysis and for the subsequent condensation reactions. For instance, studies on various alkoxysilanes show that the initial hydrolysis step is often the most energetically demanding. The presence of water and a catalyst (acid or base) significantly influences the reaction energetics. A study on the hydrolysis of different silane (B1218182) coupling agents in the presence of varying amounts of water highlighted the complexity of the process, which involves multiple equilibrium species. nih.gov

Table 1: Representative DFT-Calculated Reaction Energies for Silane Hydrolysis (Illustrative) Note: This table presents typical values for alkoxysilane hydrolysis and is not specific to this compound.

Reaction StepReactantsProductsCalculated ΔG (kJ/mol)
First HydrolysisR-Si(OEt)₃ + H₂OR-Si(OEt)₂(OH) + EtOH+10 to +20
Second HydrolysisR-Si(OEt)₂(OH) + H₂OR-Si(OEt)(OH)₂ + EtOH+5 to +15
Third HydrolysisR-Si(OEt)(OH)₂ + H₂OR-Si(OH)₃ + EtOH0 to +10
Dimer Condensation2 R-Si(OH)₃(HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O-15 to -25

The effectiveness of a coupling agent is determined by its ability to adsorb and form strong, durable bonds with an inorganic substrate, such as silica (B1680970). DFT modeling is used to simulate the interaction between the silane molecule and the substrate surface. These models can predict the most stable adsorption geometries, calculate binding energies, and analyze the nature of the chemical bonds formed.

For example, first-principles calculations have been used to investigate the weakening of the silane-silica bond under alkaline conditions. acs.org Such studies model a silane molecule, like a generic silane coupling agent (SCA), covalently bonded to a hydroxylated SiO₂ surface. By calculating deprotonation free energies and bond-breaking transition states, researchers found that the Si-O bond between the SCA and the silica surface is significantly weakened when terminal -OH groups on the silica are deprotonated in an alkaline environment. acs.org This type of analysis would be critical for predicting the durability of this compound in various chemical environments.

Beyond reaction thermodynamics, DFT is employed to calculate the activation energy (Ea), which governs the rate of a chemical reaction. This is achieved by identifying the transition state structure for a given reaction step and calculating its energy relative to the reactants.

In the context of silanes, this is particularly relevant for hydrolysis, condensation, and the breaking of interfacial bonds. For instance, a combined experimental and theoretical study on the reactivity of bis[3-(triethoxysilyl)propyl] tetrasulfide (TESPT) on hydrated silica demonstrated that strongly adsorbed water plays a key role in the hydrolysis reaction, with a calculated activation energy of 44 ± 2 kJ mol⁻¹. acs.org Similarly, DFT calculations have quantified the transition-state barrier energy required to break the Si-O bond between a silane and a silica surface, showing it can be less than 1 eV under certain alkaline conditions, facilitating bond cleavage. acs.org

Table 2: Illustrative Activation Energies for Silane Reactions from Computational Studies Note: These values are for analogous systems and serve as examples of DFT applications.

ReactionSystemCalculated Activation Energy (Ea)Reference Context
Hydrolysis via Adsorbed WaterTESPT on Hydrated Silica~44 kJ/mol acs.org
Si-O Bond Breaking at InterfaceSCA on Deprotonated SiO₂&lt; 1 eV (~96 kJ/mol) acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a group of atoms, providing insight into the dynamic processes of film formation, interfacial structuring, and mechanical responses.

By simulating a system containing the silane, a substrate (e.g., silica or glass fiber), and a polymer matrix (e.g., epoxy), researchers can observe the self-assembly of silane layers, the diffusion of polymer chains into the silane interphase, and the response of the interface to mechanical stress. researchgate.netresearchgate.net Studies on silanes like 3-aminopropyltriethoxysilane (B1664141) (APS) and glycidoxypropyltrimethoxy silane (GPS) have used MD to determine properties like interfacial thickness, cohesive strength, and shear modulus. researchgate.netmdpi.com These simulations show that silane coupling agents can significantly increase the shear strength and modulus of the fiber-matrix interphase, quantifying the improvement in mechanical performance. researchgate.net For this compound, MD simulations could predict how the carbonate linker group influences the flexibility and packing density of the resulting film compared to other linkers like sulfide (B99878) or alkyl chains.

Table 3: Example Interfacial Properties from MD Simulations of Silane-Modified Interfaces Note: Data is for a model glass fiber/epoxy interface modified with a generic silane coupling agent (SCA) and is for illustrative purposes.

SystemInterphase Thickness (nm)Shear Modulus (GPa)Shear Strength (MPa)
No SCA~2.51.8100
With SCA~3.54.0 (+120%)415 (+315%)

Source: Adapted from findings on silane-modified interphases. researchgate.net

Theoretical Prediction of Reactivity in Novel Matrices

Computational models allow for the in silico screening of silane performance in novel or complex material systems. By changing the chemical environment in the model—for instance, by replacing a standard epoxy matrix with a new polymer or by introducing different fillers or additives—the reactivity and interfacial behavior of this compound can be predicted without extensive empirical testing.

For example, operando spectroscopy studies combined with chemometrics on TESPT have elucidated its complex reaction pathways in a rubber matrix during industrial mixing. acs.orgresearchgate.net Such experimental findings provide a basis for developing and validating theoretical models that can then predict how changes in the rubber formulation or the presence of different accelerators would affect the silanization efficiency. The carbonate bridge in this compound is known to be thermally labile, a property that could be precisely modeled using computational methods to predict its decomposition pathway and temperature, and how this would affect the final properties of a composite. acs.org

Correlation with Experimental Observations and Discrepancies

The ultimate validation of any computational model lies in its correlation with experimental data. For silane coupling agents, theoretical predictions are often compared with results from techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mechanical testing.

NMR studies on the hydrolysis of bis-1,2-(triethoxysilyl)ethane (BTSE) have provided detailed kinetic data and identified the various hydrolyzed and condensed species in solution. researchgate.netsemanticscholar.org These experimental results serve as critical benchmarks for validating DFT calculations of hydrolysis energetics and reaction pathways. Similarly, MD simulations of interfacial mechanics can be correlated with nano-indentation or pull-out tests on actual composite materials. researchgate.netresearchgate.net

Discrepancies between theoretical predictions and experimental observations are also highly informative. They can point to limitations in the computational model (e.g., insufficient system size, inaccuracies in the force field) or highlight the influence of real-world factors not included in the simulation, such as surface defects, impurities, or complex solvent effects. For instance, while DFT might predict a specific reaction to be favorable in a vacuum, its rate could be significantly different in a polar solvent, a discrepancy that can be addressed by incorporating more sophisticated solvent models. researchgate.net The synergy between computation and experiment is therefore essential for building a comprehensive understanding of how silanes like this compound function.

Q & A

Basic Question: What are the optimal synthetic conditions for Bis(3-triethoxysilylpropyl)carbonate, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves condensation reactions between triethoxysilylpropyl precursors and carbonate derivatives under controlled conditions. To optimize yield and purity, employ factorial design (e.g., varying temperature, catalyst concentration, and reaction time) to identify critical parameters . Validate purity using NMR spectroscopy (e.g., verifying Si-O-C linkages at ~1.5–3.5 ppm) and FTIR (confirming carbonate C=O stretches near 1740 cm⁻¹) . Cross-reference results with elemental analysis (C, H, N) to ensure stoichiometric accuracy.

Basic Question: How should researchers characterize the structural integrity of this compound in novel formulations?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques :

  • Solid-state NMR to probe silicon coordination environments (e.g., ²⁹Si NMR peaks at −40 to −70 ppm for triethoxysilyl groups) .
  • Gel Permeation Chromatography (GPC) to assess molecular weight distribution and detect oligomerization.
  • HPLC-MS to identify hydrolysis byproducts (e.g., silanol intermediates) under aqueous conditions. Document deviations using standardized protocols for organosilane characterization .

Advanced Question: How can this compound improve the performance of membrane separation technologies?

Methodological Answer:
This compound enhances membrane hydrophobicity and stability via surface functionalization. Design experiments to:

  • Modify polymer membranes (e.g., polydimethylsiloxane) by dip-coating in a 2–5% (w/v) solution of the compound.
  • Characterize using SEM-EDS (to map silicon distribution) and contact angle measurements (to confirm increased hydrophobicity >100°) .
  • Test separation efficiency for non-polar solvents (e.g., hexane/water mixtures) under pressure-driven filtration, referencing CRDC subclass RDF2050104 (membrane technologies) .

Advanced Question: How to resolve contradictions in reported crosslinking efficiencies of this compound in polymer composites?

Methodological Answer:
Contradictions often arise from variations in curing conditions or analytical methods. Address this by:

  • Standardizing curing protocols (e.g., 24h at 80°C vs. 2h at 120°C) and measuring crosslink density via swelling experiments (Flory-Rehner equation) or DMA (storage modulus changes) .
  • Perform ANOVA to compare datasets, identifying outliers caused by moisture exposure or catalyst impurities .
  • Reconcile results with systematic reviews of prior studies, emphasizing gaps in methodology (e.g., inconsistent solvent removal steps) .

Advanced Question: What theoretical frameworks guide the study of this compound’s thermal stability in high-temperature applications?

Methodological Answer:
Link experiments to polymer degradation kinetics (e.g., Arrhenius models for Si-O bond cleavage) and surface energy theories (e.g., Owens-Wendt method for adhesion analysis). Methodologies include:

  • Thermogravimetric Analysis (TGA) under nitrogen/air (5°C/min) to quantify decomposition thresholds (>250°C).
  • XPS to track oxidation states of silicon (Si⁴⁺ → Si³⁺) and carbon (C-O vs. C=O bonds) after thermal stress .
  • Compare results with computational simulations (e.g., DFT studies on bond dissociation energies) to validate mechanistic hypotheses .

Advanced Question: How to design experiments analyzing the compound’s hydrolytic stability in aqueous environments?

Methodological Answer:
Adopt a controlled aging protocol :

  • Immerse samples in buffered solutions (pH 4–10) at 25–60°C for 1–30 days.
  • Monitor hydrolysis via ATR-FTIR (reduction in carbonate C=O peaks) and ¹H NMR (appearance of silanol -OH signals).
  • Apply Weibull statistics to model degradation rates and identify critical pH/temperature thresholds . Correlate findings with CRDC subclass RDF2050108 (process simulation) to predict long-term stability .

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